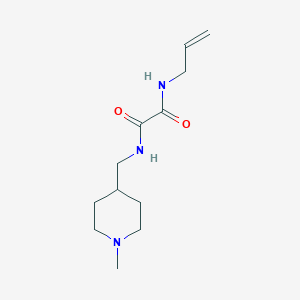![molecular formula C21H22N2O4S B2873826 N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide CAS No. 1798511-09-7](/img/structure/B2873826.png)
N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Treatment
Indole derivatives have been identified as biologically active compounds that can be used in the treatment of cancer cells. They have shown promise in targeting various pathways involved in cancer progression and metastasis. The ability of these compounds to interfere with cell division and induce apoptosis makes them valuable in the development of new anticancer drugs .
Antimicrobial Activity
These compounds also exhibit antimicrobial properties, making them potential candidates for treating bacterial and viral infections. Their mechanism of action often involves disrupting the microbial cell wall or interfering with essential enzymes within the pathogen .
Neurological Disorders
Indole derivatives can play a role in the treatment of neurological disorders. Their interaction with neurotransmitter systems can be beneficial in conditions like depression, anxiety, and possibly neurodegenerative diseases like Parkinson’s and Alzheimer’s .
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives are useful in the management of chronic inflammatory diseases. By modulating the immune response and inflammatory pathways, these compounds can help in conditions such as arthritis and inflammatory bowel disease .
Cardiovascular Health
Some indole derivatives have shown effects on cardiovascular health, such as reducing blood pressure and preventing clot formation. This can be particularly beneficial in the prevention and treatment of heart diseases .
Diabetes Management
Indole derivatives have been studied for their potential in diabetes management. They may influence insulin secretion and sensitivity, which can help in controlling blood glucose levels and managing diabetes-related complications .
Antiviral and Antitubercular Activity
These compounds have demonstrated antiviral and antitubercular activities, which could be crucial in the fight against viral diseases like influenza and tuberculosis. Their ability to inhibit viral replication and bacterial growth is a key area of interest for researchers .
Pancreatic β-Cells KATP-Channel Openers
Indole derivatives have been evaluated as pancreatic β-cells KATP-channel openers. This application is particularly important in the context of type 2 diabetes, where the regulation of insulin release from pancreatic β-cells is crucial .
特性
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c24-19-6-5-15-11-17(12-16-8-10-23(19)20(15)16)28(26,27)22-13-21(25)9-7-14-3-1-2-4-18(14)21/h1-4,11-12,22,25H,5-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBVQGYYZGCFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4(CCC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2873745.png)

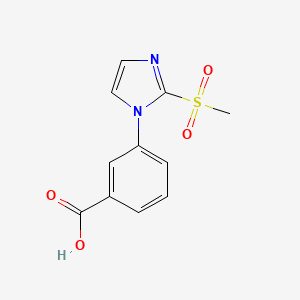
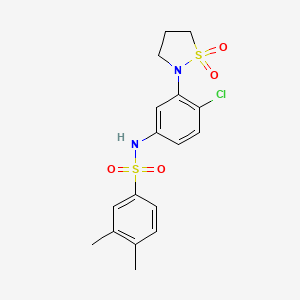

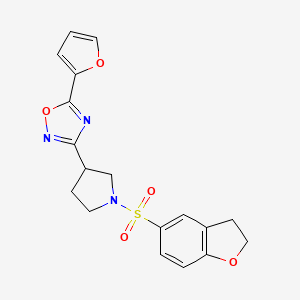
![5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2873754.png)
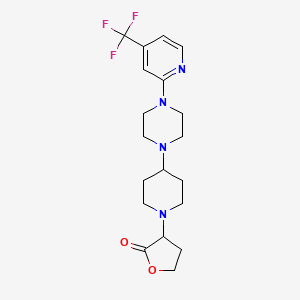

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2873760.png)

![6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2873763.png)

